molecular formula C22H26N4O3S B2648027 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021265-28-0

3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2648027
CAS RN: 1021265-28-0
M. Wt: 426.54
InChI Key: ZXFNMLIKFYBYOW-UHFFFAOYSA-N
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Description

3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Piperazine derivatives have been explored for their antimicrobial effects. Researchers have synthesized novel derivatives containing piperazine moieties and evaluated their antibacterial activity . Investigating the antibacterial potential of this compound against specific bacterial strains could be a valuable area of research.

Antifungal Properties

While the literature doesn’t directly mention antifungal activity for this compound, it’s worth investigating. Some piperazine-based derivatives have shown fungicidal activity against certain strains . Further studies could explore its efficacy against fungal pathogens.

Anti-Inflammatory Effects

Given the diverse pharmacological activities associated with piperazine-containing compounds, exploring the anti-inflammatory potential of this compound is intriguing. Piperazine derivatives have been investigated for their anti-inflammatory properties . In vitro and in vivo experiments could shed light on its effects on inflammatory pathways.

Neuroprotective Properties

The piperazine ring is present in treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . Considering this, evaluating the compound’s neuroprotective effects could be valuable. Molecular dynamics simulations could provide insights into its interactions with relevant proteins .

Psychoactive Potential

Piperazine derivatives have been misused as recreational drugs . While this compound’s primary purpose isn’t psychoactivity, understanding its effects on neurotransmitter systems could be relevant.

properties

IUPAC Name

12-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-29-17-7-5-15(6-8-17)24-9-11-25(12-10-24)20(27)13-16-14-30-22-23-19-4-2-3-18(19)21(28)26(16)22/h5-8,16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNMLIKFYBYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

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